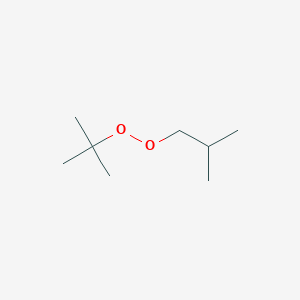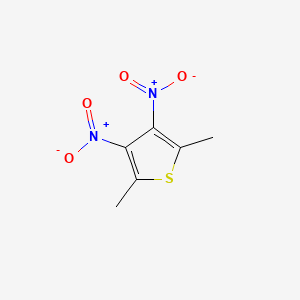
2,5-Dimethyl-3,4-dinitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3,4-dinitrothiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of nitro groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3,4-dinitrothiophene typically involves the nitration of 2,5-dimethylthiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds as follows:
2,5-Dimethylthiophene+2HNO3→this compound+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-dinitrothiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 2,5-Dimethyl-3,4-diaminothiophene.
Substitution: 2,5-Dimethyl-3,4-dimethoxythiophene.
Oxidation: 2,5-Dicarboxy-3,4-dinitrothiophene.
Scientific Research Applications
2,5-Dimethyl-3,4-dinitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3,4-dinitrothiophene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Uniqueness
2,5-Dimethyl-3,4-dinitrothiophene is unique due to the presence of methyl groups at the 2 and 5 positions, which can influence its reactivity and physical properties. The methyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
60431-14-3 |
|---|---|
Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2,5-dimethyl-3,4-dinitrothiophene |
InChI |
InChI=1S/C6H6N2O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3 |
InChI Key |
FXPIEMFIIFENHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14613647.png)

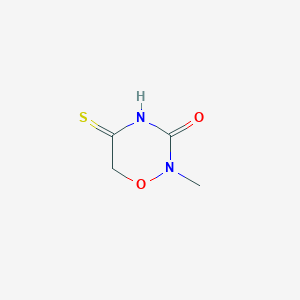
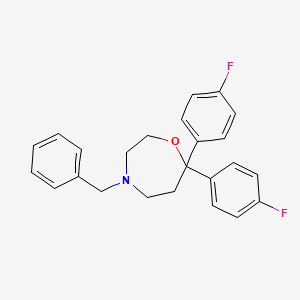
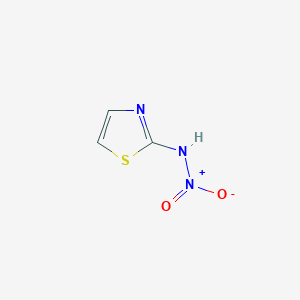
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
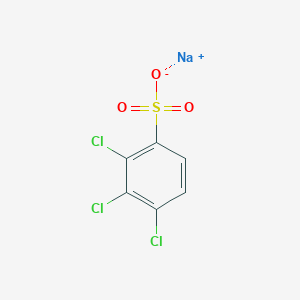
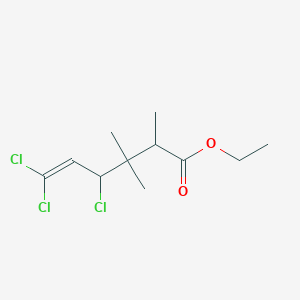
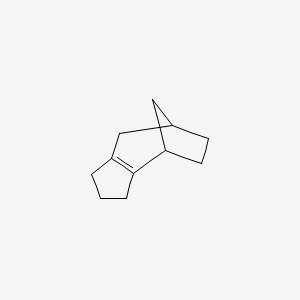

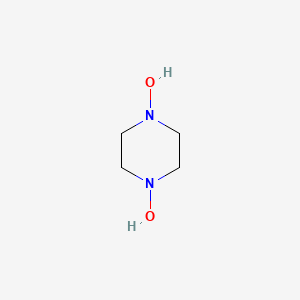

![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
